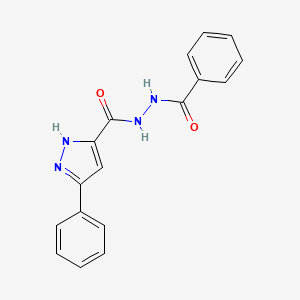

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . This compound has been evaluated for biological activities as potential DNA gyrase inhibitors .

Synthesis Analysis

The synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” include the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Scientific Research Applications

Synthesis and Characterization

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively synthesized and characterized, offering a foundational base for further exploration into their potential applications. The synthesis involves the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide, leading to compounds characterized by NMR spectroscopy and single-crystal X-ray structure studies. These compounds exhibit significant structural diversity and complexity, facilitating their use in various scientific research domains (Asegbeloyin et al., 2014).

Biological Activities

The biological activity of this compound derivatives has been a focal point of research. Studies have revealed that these compounds possess potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against specific bacteria and yeasts. Such findings underscore the potential of these derivatives in developing new therapeutic agents (Asegbeloyin et al., 2014).

Antimicrobial Evaluation

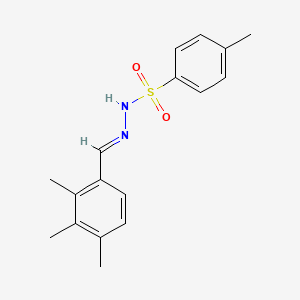

The antimicrobial efficacy of novel pyrazole integrated 1,3,4-oxadiazoles synthesized from N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has been assessed, demonstrating potent to weak activity against bacteria and fungi. This highlights the potential of such compounds in addressing the challenge of antibiotic resistance and the development of new antimicrobial agents (Ningaiah et al., 2014).

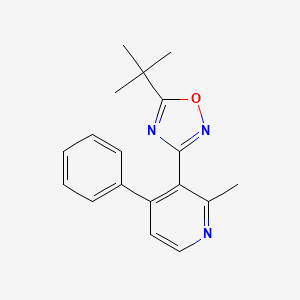

DNA Gyrase Inhibitors

Research into N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives has shown that they can serve as potent DNA gyrase inhibitors. This activity is particularly relevant in the development of new antibacterial agents capable of targeting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription (Sun et al., 2013).

Vibrational Spectroscopic Investigations

Vibrational spectroscopic techniques have been employed to study N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, shedding light on its structural and electronic properties. Such investigations are essential for understanding the fundamental characteristics of these compounds, which is critical for their potential applications in materials science and molecular electronics (Pillai et al., 2017).

Mechanism of Action

Target of Action

A structurally similar compound, n-phenyl-1h-pyrazole-3-carboxamide, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

If it shares a similar mechanism with N-phenyl-1H-pyrazole-3-carboxamide, it might interact with CDK2, potentially influencing the cell cycle

Biochemical Pathways

Given the potential interaction with CDK2, it could impact pathways related to cell cycle regulation . The downstream effects of such interactions would likely involve changes in cell proliferation and division .

Result of Action

If it acts similarly to N-phenyl-1H-pyrazole-3-carboxamide, it could potentially influence cell cycle progression and have an impact on cell proliferation .

Future Directions

The future directions for “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” could involve further exploration of its potential as a DNA gyrase inhibitor, given its strong inhibitory activity against certain bacterial strains . Additionally, the development of novel strategies and wide applications of pyrazole scaffold could be a promising area of research .

Properties

IUPAC Name |

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBNCWXFISJSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350661 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124928-37-6 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)